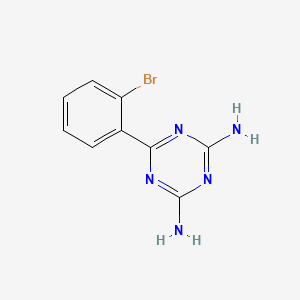
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-bromoaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction proceeds through nucleophilic substitution, where the amino group of 2-bromoaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Applications De Recherche Scientifique
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and coatings due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions or organic molecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2,6-Diamino-4-phenyl-1,3,5-triazine
- 6-Phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This differentiates it from other triazine derivatives, making it valuable for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C9H8BrN5 |
|---|---|
Poids moléculaire |
266.1 g/mol |
Nom IUPAC |
6-(2-bromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H8BrN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) |
Clé InChI |
YMSLCSORNYBXMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Br |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















